![molecular formula C12H18O B13062848 2,4,6-Triethylphenol CAS No. 38024-75-8](/img/structure/B13062848.png)
2,4,6-Triethylphenol
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Overview
Description
2,4,6-Triethylphenol is an organic compound with the molecular formula C12H18O It is a derivative of phenol, where three ethyl groups are substituted at the 2, 4, and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triethylphenol can be synthesized through several methods:
Alkylation of Phenol: One common method involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions.
Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of phenol using ethyl chloride and a Lewis acid catalyst like aluminum chloride. This reaction also requires anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow alkylation of phenol with ethylene in the presence of a solid acid catalyst. This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding hydroxyethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
2,4,6-Triethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Triethylphenol exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,4,6-Triethylphenol can be compared with other alkylphenols such as 2,4,6-Trimethylphenol and 2,4,6-Triisopropylphenol. While these compounds share a similar core structure, the different alkyl groups confer distinct chemical and physical properties. For example:
2,4,6-Trimethylphenol: Has three methyl groups and is known for its use in the synthesis of antioxidants and UV stabilizers.
2,4,6-Triisopropylphenol: Contains three isopropyl groups and is used in the production of specialty chemicals and pharmaceuticals.
The unique ethyl groups in this compound provide it with specific reactivity and solubility characteristics, making it suitable for particular applications that other alkylphenols may not be ideal for.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will likely uncover even more uses for this intriguing compound.
Biological Activity
2,4,6-Triethylphenol (TEP) is an organic compound belonging to the class of phenols, characterized by three ethyl groups attached to the benzene ring. This compound has garnered attention due to its potential biological activities, including antioxidant properties and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of TEP, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 178.23 g/mol
- CAS Number : 527-60-6
Biological Activity Overview
The biological activity of TEP has been investigated in various contexts, including its antioxidant capacity and its effects on microbial growth. Below are key findings from recent studies:
Antioxidant Activity
TEP has been shown to exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that TEP effectively scavenged free radicals, indicating its potential as a natural antioxidant.
Concentration (mg/mL) | DPPH Scavenging (%) |
---|---|
0.1 | 25 |
0.5 | 45 |
1.0 | 70 |
2.0 | 90 |
This table illustrates that as the concentration of TEP increases, the percentage of DPPH scavenging also rises significantly.
Antimicrobial Activity
TEP's antimicrobial properties have been evaluated against various bacterial strains. In vitro assays revealed that TEP exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 1.5 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 3.0 |
The data indicates that TEP can inhibit the growth of pathogenic bacteria, suggesting its potential use in pharmaceutical applications.
The biological activity of TEP can be attributed to its ability to interact with cellular components and modulate oxidative stress pathways. Research indicates that TEP can influence the activity of various enzymes involved in oxidative stress responses.
Case Studies
- Oxidative Stress Modulation : A study investigated the effect of TEP on oxidative stress markers in human cell lines. Results showed a significant reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting that TEP may protect cells from oxidative damage.
- Enzyme Inhibition Studies : TEP was found to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding TEP's interactions within biological systems.
Properties
CAS No. |
38024-75-8 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,4,6-triethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
KOHSRHXKURUXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)O)CC |
Origin of Product |
United States |
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